![molecular formula C21H20O4 B2392591 5-{[4-(2-Phenylpropan-2-yl)phenoxy]methyl}furan-2-carboxylic acid CAS No. 332026-26-3](/img/structure/B2392591.png)
5-{[4-(2-Phenylpropan-2-yl)phenoxy]methyl}furan-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[4-(2-Phenylpropan-2-yl)phenoxy]methyl}furan-2-carboxylic acid, also known as PPARδ agonist GW501516, is a synthetic drug that is being researched for its potential benefits in the fields of exercise physiology, cardiovascular health, and metabolic disorders.
Mécanisme D'action
GW501516 is a selective agonist of the peroxisome proliferator-activated receptor delta (5-{[4-(2-Phenylpropan-2-yl)phenoxy]methyl}furan-2-carboxylic acidδ), a nuclear receptor that regulates gene expression in a variety of tissues. Activation of 5-{[4-(2-Phenylpropan-2-yl)phenoxy]methyl}furan-2-carboxylic acidδ by GW501516 leads to increased fatty acid oxidation, mitochondrial biogenesis, and glucose uptake, among other effects. These changes in cellular metabolism may underlie the observed benefits of GW501516 in exercise physiology, cardiovascular health, and metabolic disorders.
Biochemical and Physiological Effects:
GW501516 has been shown to have a number of biochemical and physiological effects in animal models. These include increased endurance and muscle metabolism, reduced inflammation and improved lipid profiles in the cardiovascular system, and improved insulin sensitivity and reduced obesity in metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using GW501516 in lab experiments is that it is a highly specific agonist of 5-{[4-(2-Phenylpropan-2-yl)phenoxy]methyl}furan-2-carboxylic acidδ, which allows researchers to study the effects of 5-{[4-(2-Phenylpropan-2-yl)phenoxy]methyl}furan-2-carboxylic acidδ activation in a controlled manner. However, there are also limitations to using GW501516 in lab experiments, including the fact that it is a synthetic compound that may not accurately reflect the effects of natural ligands for 5-{[4-(2-Phenylpropan-2-yl)phenoxy]methyl}furan-2-carboxylic acidδ.
Orientations Futures
There are several potential future directions for research on GW501516. One area of interest is in the development of more specific and potent 5-{[4-(2-Phenylpropan-2-yl)phenoxy]methyl}furan-2-carboxylic acidδ agonists that may have even greater therapeutic potential. Another area of interest is in the study of the effects of GW501516 in human subjects, as most of the current research has been conducted in animal models. Finally, there is a need for further research on the long-term safety and efficacy of GW501516, particularly in the context of its potential use as a therapeutic agent.
Méthodes De Synthèse
The synthesis of GW501516 involves several steps, including the reaction of 4-(2-phenylpropan-2-yl)phenol with 2-bromoethyl 2-furancarboxylate, followed by the hydrolysis of the resulting ester to yield the final product. The purity of the compound is typically verified using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
GW501516 is being studied for its potential benefits in a variety of scientific fields. In exercise physiology, it has been shown to increase endurance and improve muscle metabolism in animal models. In cardiovascular health, it has been found to reduce inflammation and improve lipid profiles in animal studies. In metabolic disorders, it has been shown to improve insulin sensitivity and reduce obesity in animal models.
Propriétés
IUPAC Name |
5-[[4-(2-phenylpropan-2-yl)phenoxy]methyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O4/c1-21(2,15-6-4-3-5-7-15)16-8-10-17(11-9-16)24-14-18-12-13-19(25-18)20(22)23/h3-13H,14H2,1-2H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVLHKRUHHNBIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC3=CC=C(O3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[4-(2-Phenylpropan-2-yl)phenoxy]methyl}furan-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

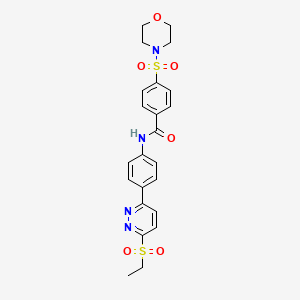
![2-(4-bromophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide](/img/structure/B2392509.png)
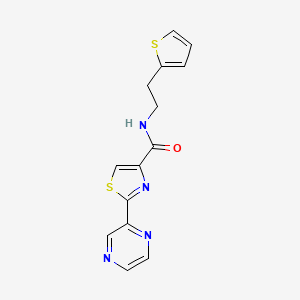


![6-acetyl-2-(3-phenoxypropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2392516.png)
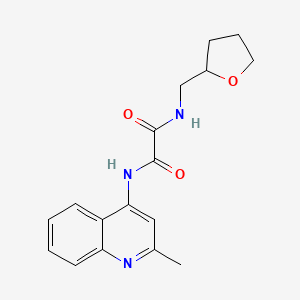
![(Z)-ethyl 1-(2-methoxyethyl)-2-((4-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2392518.png)
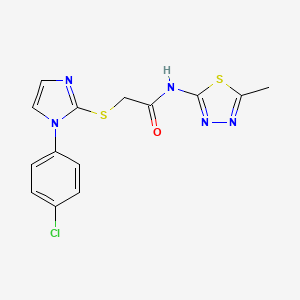
![N-({1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide](/img/structure/B2392521.png)
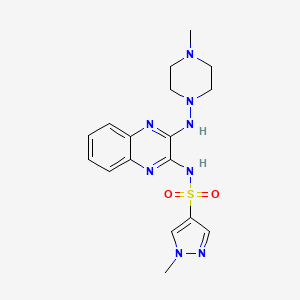
![4-(8,10-Dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)morpholine](/img/structure/B2392523.png)

![Ethyl [1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate](/img/structure/B2392531.png)